2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline
Description
2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C13H12FNO3S. This compound is characterized by the presence of a fluoro group, a methyl group, a phenoxy group, and a methylsulfonyl group attached to an aniline core. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenoxy)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-9-3-5-13(11(15)7-9)19-14-6-4-10(8-12(14)16)20(2,17)18/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNMVFIENKQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylphenol and 5-chloro-2-nitroaniline.
Formation of Phenoxy Intermediate: The 2-fluoro-4-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which then undergoes nucleophilic substitution with 5-chloro-2-nitroaniline to form the intermediate 2-(2-fluoro-4-methylphenoxy)-5-nitroaniline.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-(2-fluoro-4-methylphenoxy)-5-aminoaniline.
Sulfonylation: Finally, the amino group is sulfonylated using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to produce the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder and hydrochloric acid for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and methylsulfonyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Shares the fluoro and methyl groups but lacks the phenoxy and sulfonyl groups.
5-Chloro-2-nitroaniline: Contains the nitro and aniline groups but lacks the fluoro and methylsulfonyl groups.
2-(2-Fluoro-4-methylphenoxy)-5-nitroaniline: An intermediate in the synthesis of the target compound.
Uniqueness
2-(2-Fluoro-4-methylphenoxy)-5-(methylsulfonyl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the fluoro and methylsulfonyl groups enhances its stability and binding properties, making it a valuable compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
